(2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14(6-7-15(19)20)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZMBXGHLUWDGJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid typically involves the reaction of 4-benzylpiperazine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives, such as 4-(4-benzylpiperazin-1-yl)butanoic acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted piperazines.
Scientific Research Applications
(2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The enone moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The piperazine ring may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the piperazine ring or the aromatic/heterocyclic moiety. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Note: Molecular formula and mass for the target compound are deduced based on analogs.
Key Observations:
- Ethylpiperazine (C₁₀H₁₆N₂O₃) reduces steric hindrance, favoring solubility in polar solvents . 4-Bromophenyl introduces strong electrophilicity, enabling nucleophilic substitution reactions .
- Stereochemistry: The E-configuration in the target compound and bromophenyl analog stabilizes the planar conjugated system, whereas Z-isomers (e.g., 4-methylanilino derivative) exhibit reduced solubility due to intramolecular hydrogen bonding .
Physicochemical Properties
Table 2: Solubility and Acidity
*Note: Acidity of the target compound is inferred from analogs. The benzylpiperazine’s electron-donating effect may slightly raise pKa compared to bromophenyl derivatives.
Biological Activity
(2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
The compound features a piperazine ring, which is known for its diverse pharmacological properties, including antipsychotic and antidepressant effects.
Research indicates that this compound may interact with various biological targets, including:
- Cyclin-dependent Kinases (CDKs) : It has been suggested that compounds with similar structures act as inhibitors of CDKs, which play a crucial role in cell cycle regulation .
Pharmacological Effects
- Antitumor Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.
- Neuropharmacological Effects : Given the presence of the piperazine moiety, there is potential for neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Study 1: Antitumor Efficacy
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The IC₅₀ values were determined for various cell lines, as summarized in Table 1.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 20 |
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, the compound was tested for its effects on serotonin receptors. It exhibited moderate affinity for the 5-HT₂A receptor, suggesting potential applications in treating mood disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between maleic anhydride derivatives and substituted piperazines. For example, analogous compounds like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid are synthesized via nucleophilic addition of p-toluidine to maleic anhydride under reflux in non-polar solvents . Optimization includes adjusting stoichiometry, temperature (typically 80–100°C), and solvent polarity to enhance yield. Purification via recrystallization or column chromatography is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and enolic C-O bonds (~1250 cm⁻¹) .
- NMR : Analyze the (E)-configuration of the double bond via coupling constants (J ≈ 12–16 Hz for trans protons). Piperazine protons appear as multiplet signals (δ 2.5–3.5 ppm), while aromatic protons from the benzyl group resonate at δ 7.2–7.4 ppm .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm structural integrity .
Q. How can researchers assess the purity of this compound, and what are common sources of contamination?
- Methodological Answer :
- Potentiometric Titration : Quantify acidic protons (e.g., carboxylic acid groups) using standardized NaOH solutions .
- HPLC : Employ reverse-phase columns (C18) with UV detection (λ = 210–260 nm) to detect impurities. Common contaminants include unreacted starting materials (e.g., maleic anhydride derivatives) or byproducts from incomplete piperazine substitution .
Advanced Research Questions
Q. What experimental strategies mitigate degradation of this compound during long-term stability studies?
- Methodological Answer :
- Temperature Control : Store samples at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Real-Time Monitoring : Use accelerated stability testing (e.g., 40°C/75% RH) combined with periodic HPLC and NMR analysis. Evidence from similar compounds shows organic degradation rates increase with temperature, necessitating cooling during data collection .
Q. How should researchers resolve contradictions in biological activity data for structurally analogous compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem or academic repositories to identify trends in bioactivity (e.g., enzyme inhibition, receptor binding) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzyl vs. chlorobenzyl groups) to isolate key functional groups affecting activity. For example, chlorinated analogs in show enhanced stability, which may correlate with prolonged biological effects .
Q. What computational methods are suitable for predicting the reactivity of this compound in aqueous vs. non-aqueous environments?
- Methodological Answer :
- DFT Calculations : Model the electron density of the α,β-unsaturated carbonyl system to predict nucleophilic attack sites. PubChem’s InChI-derived descriptors (e.g., SMILES strings) can guide solvent interaction simulations .
- MD Simulations : Simulate solvation shells in water vs. DMSO to assess stability, leveraging parameters from analogous compounds like 4-(4-methylpiperazin-1-yl)but-2-enoic acid .
Q. How can surface chemistry studies (e.g., adsorption on indoor materials) inform environmental fate analysis of this compound?
- Methodological Answer :
- Microspectroscopic Imaging : Use techniques like AFM-IR to map adsorption on silica or polymer surfaces. Evidence from indoor surface chemistry research highlights the role of organic functional groups (e.g., carboxylic acids) in stabilizing adsorbed phases .
- Degradation Pathways : Expose the compound to UV light or ozone in controlled chambers to simulate environmental breakdown, monitoring products via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
